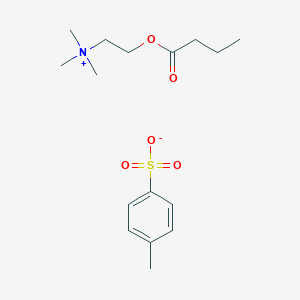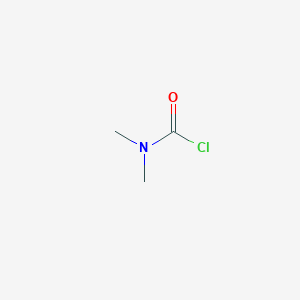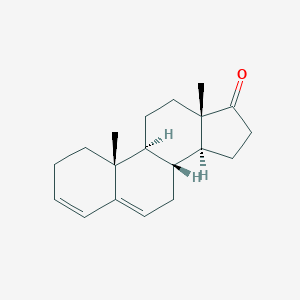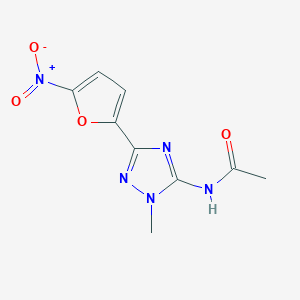
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(1-methyl-3-(5-nitro-2-furyl)-s-triazol-5-yl)-, also known as MNFT, is a synthetic compound that has shown potential in various scientific research applications. MNFT is a triazole derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical, and physiological effects.
Applications De Recherche Scientifique
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been studied in various scientific research applications, including as an anti-inflammatory agent, anticancer agent, and antimicrobial agent. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has shown potential in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also shown antimicrobial activity against various bacterial strains.
Mécanisme D'action
The mechanism of action of ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins, which are important for cancer cell invasion and metastasis.
Effets Biochimiques Et Physiologiques
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing bacterial growth. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- is readily available through different synthesis methods and is stable under normal lab conditions. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has also shown low toxicity in animal models, making it a suitable candidate for further research. However, ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has some limitations, including its limited solubility in water and its lack of selectivity towards specific targets.
Orientations Futures
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has shown potential in various scientific research applications, and there are several future directions for its study. One potential direction is to investigate the use of ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- in combination with other drugs for the treatment of cancer and inflammation. Another potential direction is to study the mechanism of action of ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- in more detail to identify specific targets and pathways involved in its activity. Additionally, further research is needed to investigate the safety and efficacy of ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- in clinical trials.
Conclusion
In conclusion, ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- is a synthetic compound that has shown potential in various scientific research applications, including as an anti-inflammatory agent, anticancer agent, and antimicrobial agent. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity, and there are several future directions for its study.
Méthodes De Synthèse
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been synthesized using different methods, including the reaction of 2-(5-nitro-2-furyl)acetic acid with thionyl chloride and triazole in the presence of triethylamine. Another method involves the reaction of 2-(5-nitro-2-furyl)acetic acid with thionyl chloride and sodium azide, followed by the reaction with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. The final product is obtained through the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with sodium hydride and acetic anhydride.
Propriétés
Numéro CAS |
10187-79-8 |
|---|---|
Nom du produit |
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- |
Formule moléculaire |
C9H9N5O4 |
Poids moléculaire |
251.2 g/mol |
Nom IUPAC |
N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C9H9N5O4/c1-5(15)10-9-11-8(12-13(9)2)6-3-4-7(18-6)14(16)17/h3-4H,1-2H3,(H,10,11,12,15) |
Clé InChI |
VSMVDSLPLUCSKC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=NN1C)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=NC(=NN1C)C2=CC=C(O2)[N+](=O)[O-] |
Autres numéros CAS |
10187-79-8 |
Synonymes |
N-[1-Methyl-3-(5-nitro-2-furyl)-1H-1,2,4-triazol-5-yl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



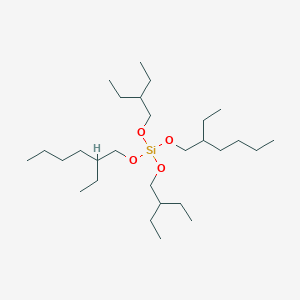
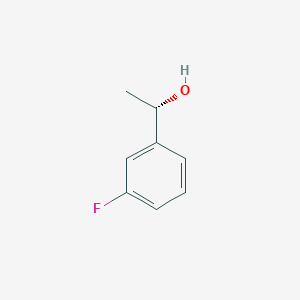
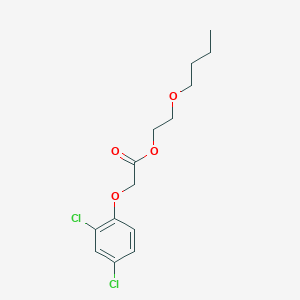
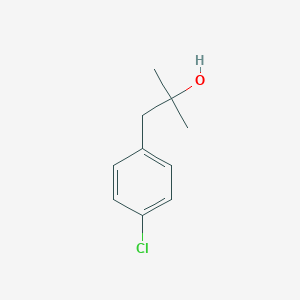
![Pyrazino[1,2-b:4,5-b']bis(indazole)-7,14-dione](/img/structure/B156311.png)
![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)
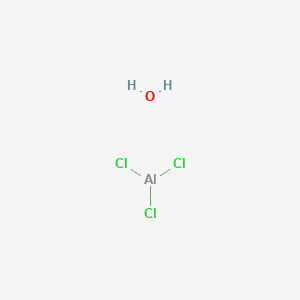
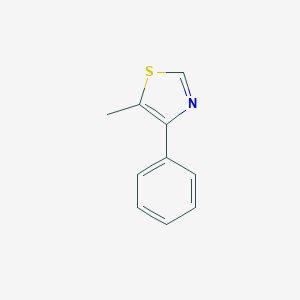
![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)

![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)
